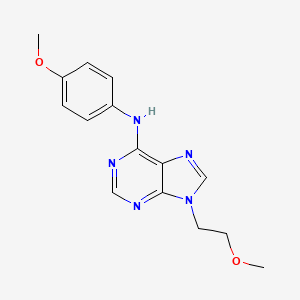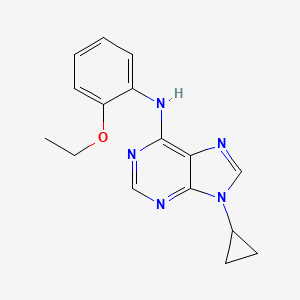![molecular formula C19H20F2N4O2 B6468116 6-fluoro-2-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole CAS No. 2640866-59-5](/img/structure/B6468116.png)
6-fluoro-2-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-2-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole is an intriguing chemical compound that has piqued the interest of researchers across various scientific disciplines. The compound boasts unique structural elements and possesses promising biological activities, making it a subject of extensive study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole typically involves a multi-step process that incorporates several key reagents and intermediates. Common synthetic routes include:
Fluorination: : Introduction of fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or fluorine gas under controlled conditions.
Formation of the Benzoxazole Ring: : Cyclization reactions involving ortho-substituted anilines and carboxylic acids or esters.
Attachment of Piperidine and Pyrimidine Groups: : Utilizing nucleophilic substitution reactions, where piperidine and pyrimidine derivatives are introduced.
Industrial Production Methods
For large-scale production, the synthesis methods are often optimized for yield, cost, and environmental considerations. This might involve continuous flow synthesis, use of catalytic systems to reduce reaction times, and employing green chemistry principles to minimize waste and enhance safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids, to form sulfoxides or sulfones.
Reduction: : Reductive processes may include the use of hydrogen gas or reducing agents such as sodium borohydride, targeting specific functional groups for reduction.
Substitution: : Common substitution reactions involve electrophiles or nucleophiles displacing groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Solvents: : Dichloromethane, ethanol, dimethyl sulfoxide (DMSO)
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
Products depend on the nature of the reaction:
Oxidation: : Formation of higher oxidation state products like sulfones.
Reduction: : Production of corresponding alcohols or amines.
Substitution: : Generation of diverse derivatives based on the substituent introduced.
Aplicaciones Científicas De Investigación
6-fluoro-2-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole finds applications across various fields:
Chemistry: : Used as a building block for the synthesis of complex molecules and materials.
Biology: : Studied for its biological activities, including potential antimicrobial and anticancer properties.
Medicine: : Investigated as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: : Utilized in the production of specialty chemicals and materials due to its unique properties.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, often involving binding to proteins or enzymes and modulating their activity. Pathways may include inhibition or activation of enzymatic functions, interference with cell signaling mechanisms, or disruption of cellular structures. Specific pathways and targets vary based on the compound's context of use in biological or medical research.
Comparación Con Compuestos Similares
6-fluoro-2-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole shares similarities with compounds like:
Benzoxazole Derivatives: : Known for their antimicrobial and antifungal properties.
Fluorinated Pyrimidines: : Widely studied for their applications in cancer treatment and antiviral therapies.
Piperidine Containing Molecules: : Common in pharmaceuticals for their diverse biological activities.
the unique combination of fluorination, benzoxazole, piperidine, and pyrimidine moieties confers specific properties that set it apart, such as enhanced metabolic stability and targeted biological activity.
Propiedades
IUPAC Name |
6-fluoro-2-[4-[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O2/c1-11-17(21)18(23-12(2)22-11)26-10-13-5-7-25(8-6-13)19-24-15-4-3-14(20)9-16(15)27-19/h3-4,9,13H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTABLZKFPCJIFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)OCC2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chloro-3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468035.png)

![6-[5-(6-ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468066.png)
![6-(difluoromethyl)-2-[4-(9H-purin-6-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6468071.png)

![9-(2-methoxyethyl)-N-[4-(trifluoromethyl)phenyl]-9H-purin-6-amine](/img/structure/B6468089.png)
![9-(2-methoxyethyl)-N-[3-(trifluoromethyl)phenyl]-9H-purin-6-amine](/img/structure/B6468097.png)
![9-(2-methoxyethyl)-6-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6468106.png)
![2-[(cyclohexylmethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6468112.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine](/img/structure/B6468124.png)
![4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}benzamide](/img/structure/B6468131.png)
![9-(2-methoxyethyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-9H-purine](/img/structure/B6468132.png)
![N-(4-bromophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6468134.png)
![2-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B6468145.png)
